1,4-Dichloro-2-fluoro-5-(trifluoromethyl)benzene

Lipophilicity Drug Design Agrochemical Development

1,4-Dichloro-2-fluoro-5-(trifluoromethyl)benzene (CAS 89634-77-5) is a halogenated aromatic compound classified as a substituted benzotrifluoride derivative, featuring a distinct 1,4-dichloro, 2-fluoro, and 5-trifluoromethyl substitution pattern on the benzene ring. It is primarily utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, with reported involvement in nucleophilic aromatic substitution reactions due to its electron-deficient aromatic core.

Molecular Formula C7H2Cl2F4
Molecular Weight 232.99 g/mol
CAS No. 89634-77-5
Cat. No. B1601061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dichloro-2-fluoro-5-(trifluoromethyl)benzene
CAS89634-77-5
Molecular FormulaC7H2Cl2F4
Molecular Weight232.99 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Cl)F)Cl)C(F)(F)F
InChIInChI=1S/C7H2Cl2F4/c8-4-2-6(10)5(9)1-3(4)7(11,12)13/h1-2H
InChIKeyDXXZFKXKWLVECJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Dichloro-2-fluoro-5-(trifluoromethyl)benzene (CAS 89634-77-5): Core Physicochemical & Procurement Profile


1,4-Dichloro-2-fluoro-5-(trifluoromethyl)benzene (CAS 89634-77-5) is a halogenated aromatic compound classified as a substituted benzotrifluoride derivative, featuring a distinct 1,4-dichloro, 2-fluoro, and 5-trifluoromethyl substitution pattern on the benzene ring. It is primarily utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, with reported involvement in nucleophilic aromatic substitution reactions due to its electron-deficient aromatic core [1]. Physicochemical characterization includes an ACD/LogP of 4.07, a predicted density of 1.5±0.1 g/cm³, and a predicted boiling point of 175.4±35.0 °C at 760 mmHg . The compound is commercially available with typical purities of 95–97% and is stored at room temperature .

Why 1,4-Dichloro-2-fluoro-5-(trifluoromethyl)benzene Cannot Be Substituted by Generic Trifluoromethylbenzene Analogs


Simple substitution with a generic dichlorobenzotrifluoride analog (e.g., 1,4-dichloro-2-(trifluoromethyl)benzene, CAS 320-50-3) is not chemically or functionally equivalent. The presence of the additional fluorine atom at the 2-position in 1,4-dichloro-2-fluoro-5-(trifluoromethyl)benzene introduces a strong electron-withdrawing effect that substantially alters the electronic density of the aromatic ring [1]. This modification directly impacts key physicochemical parameters—including lipophilicity (LogP), boiling point, and vapor pressure—as well as the compound's reactivity profile in nucleophilic aromatic substitution (SNAr) reactions . For synthetic chemists, this altered electronics dictates regioselectivity and reaction kinetics in downstream functionalization, rendering the fluorine-bearing compound a distinct, non-interchangeable building block for the construction of complex pharmaceutical and agrochemical scaffolds [1]. Procurement of the unfluorinated analog would introduce a significant variable in established synthetic routes, potentially leading to reduced yield, altered impurity profiles, or complete synthetic failure.

Quantitative Differentiation of 1,4-Dichloro-2-fluoro-5-(trifluoromethyl)benzene Against Closest Analogs


Enhanced Lipophilicity (LogP) Driven by 2-Fluoro Substitution

The introduction of a fluorine atom at the 2-position significantly elevates the compound's lipophilicity compared to the non-fluorinated analog, 1,4-dichloro-2-(trifluoromethyl)benzene. Predicted ACD/LogP values indicate a higher partition coefficient for the fluorinated compound, which can enhance membrane permeability and metabolic stability in lead optimization campaigns .

Lipophilicity Drug Design Agrochemical Development

Altered Boiling Point and Volatility Profile

The presence of the 2-fluoro substituent results in a lower predicted boiling point compared to the non-fluorinated analog, 1,4-dichloro-2-(trifluoromethyl)benzene. This difference reflects the reduced molecular weight and altered intermolecular forces (e.g., reduced polarizability) of the fluorinated derivative .

Purification Process Chemistry Thermal Stability

Commercial Purity Standards and Quality Control Metrics

Commercial suppliers for 1,4-dichloro-2-fluoro-5-(trifluoromethyl)benzene consistently provide products with verified purity levels, typically 95–97%, accompanied by analytical documentation including NMR, HPLC, and GC traceability . This contrasts with some generic dichlorobenzotrifluoride analogs which may be offered at lower purities or without comprehensive QC data packages.

Procurement Quality Control Analytical Chemistry

Optimal Application Scenarios for 1,4-Dichloro-2-fluoro-5-(trifluoromethyl)benzene in Research and Industry


Synthesis of Fluorinated Pharmaceutical Intermediates

The compound serves as a strategic building block for introducing a 1,4-dichloro-2-fluoro-5-(trifluoromethyl)phenyl motif into drug candidates. The electron-withdrawing nature of the fluorine and trifluoromethyl groups enhances metabolic stability and lipophilicity (LogP = 4.07) , making it valuable for optimizing ADME properties in medicinal chemistry programs. It is particularly suited for nucleophilic aromatic substitution (SNAr) reactions to install diverse amine or alkoxy functionalities [1].

Agrochemical Lead Optimization

In crop protection research, this compound is employed to construct novel herbicidal or fungicidal agents where the fluorinated aromatic core improves environmental persistence and target-site binding. The distinct substitution pattern allows fine-tuning of physicochemical properties such as logP and vapor pressure, which are critical for foliar uptake and translocation [1].

Specialty Polymer and Liquid Crystal Synthesis

The unique combination of halogen substituents and a trifluoromethyl group imparts high thermal and chemical resistance, making this intermediate suitable for preparing advanced materials including liquid crystals and specialty polymers [1]. The high fluorine content (C7H2Cl2F4) contributes to low surface energy and dielectric constant, properties sought after in electronic materials applications.

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